![molecular formula C8H14ClNO2 B1474126 2-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one CAS No. 1566034-72-7](/img/structure/B1474126.png)
2-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one
Overview
Description
2-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one, also known as 2-Chloro-1-methyl-3-pyrrolidinol, is a synthetic compound that has been used in a variety of scientific research applications. It is a chiral compound, meaning it can exist in two different stereoisomers, and it has a molecular weight of 199.6 g/mol. This compound has been used as a reagent in organic synthesis, as a substrate in enzymatic assays, and as a ligand in molecular recognition studies.
Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “2-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one”:
Pharmaceutical Research
This compound serves as a crucial building block in the synthesis of innovative pharmaceutical compounds. Its unique chemical structure and properties allow researchers to explore new avenues in drug development, potentially leading to breakthroughs in the treatment of various health conditions .
Agrochemical Innovation
In the realm of agrochemicals, this compound finds application as a key intermediate in the creation of advanced crop protection agents .
Chemical Synthesis
The compound is used in chemical synthesis processes, particularly in the creation of pyrrolidine derivatives, which are potent inhibitors in medicinal chemistry .
Drug Discovery
The five-membered pyrrolidine ring, part of this compound’s structure, is widely used by medicinal chemists to obtain compounds for treating human diseases .
Therapeutic Potential
Research has been conducted on derivatives of this compound for their antitumor activity against cancer cell lines, indicating its potential in cancer therapy .
properties
IUPAC Name |
2-chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO2/c1-6(9)8(12)10-3-2-7(4-10)5-11/h6-7,11H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSWNTIWCXWOQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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